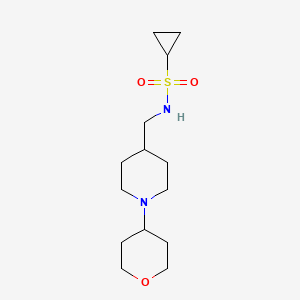

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

描述

属性

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c17-20(18,14-1-2-14)15-11-12-3-7-16(8-4-12)13-5-9-19-10-6-13/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZESPDGOXVZQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps One common approach starts with the preparation of the piperidine derivative, which is then reacted with a tetrahydropyran derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

科学研究应用

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Piperidine- and Sulfonamide-Containing Analogues

Compound 17 (from ):

- Structure : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.

- Key Differences :

- Replaces the cyclopropanesulfonamide with a carboxamide group.

- Incorporates a bulky naphthalene substituent instead of the cyclopropane ring.

- Implications: Increased lipophilicity (logP) due to the naphthalene group, which may enhance blood-brain barrier penetration but reduce solubility.

N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (from ):

- Structure : Features a cyclopropanesulfonamide linked to a complex bicyclic heterocycle (pyrrolotriazolopyrazine).

- Key Differences :

- Replaces the piperidine-tetrahydropyran system with a fused triazolopyrazine core.

- Cyclobutane ring instead of methylene bridge.

- Reduced conformational flexibility compared to the piperidine-based compound .

Piperidine Derivatives with Varying Pharmacophores

2'-Fluoroortho-fluorofentanyl (from ):

- Structure : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.

- Key Differences :

- Propionamide and fluorophenyl groups replace the sulfonamide and tetrahydropyran moieties.

- Implications :

Goxalapladib (from ):

- Structure : 2-[2-(2,3-difluorophenyl)ethyl]-N-[1-(2-methoxyethyl)-4-piperidinyl]-4-oxo-N-[[4’-(trifluoromethyl)[1,1’-biphenyl]-4-yl]methyl]acetamide.

- Key Differences :

- Acetamide linker and trifluoromethylbiphenyl group instead of cyclopropanesulfonamide.

- Implications :

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Sulfonamides (e.g., target compound) generally exhibit slower hepatic clearance compared to carboxamides (Compound 17) or esters (fentanyl analogues) due to resistance to esterase/amidase activity .

- Target Selectivity : Bulky substituents (naphthalene in Compound 17, trifluoromethylbiphenyl in Goxalapladib) enhance selectivity for hydrophobic binding pockets, whereas smaller groups (cyclopropane in the target compound) may favor broader target engagement .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s Compound 17 (e.g., reductive amination or nucleophilic substitution), but the cyclopropanesulfonamide group may require specialized sulfonylation steps .

生物活性

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety linked to a piperidine ring , alongside a cyclopropanesulfonamide group. This specific configuration is believed to contribute to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃S |

| Molecular Weight | 246.34 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Analgesic Effects : Compounds with similar structures have shown potential in modulating pain pathways, suggesting possible applications in treating neuropathic pain and inflammatory disorders.

- Anti-inflammatory Properties : The sulfonamide group is known to influence inflammatory pathways, indicating that this compound may have therapeutic potential in managing conditions characterized by inflammation .

- Neuropharmacological Effects : Interaction studies reveal that this compound can bind to various neurotransmitter receptors, which may play a role in its effects on the central nervous system .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Modulation : It likely interacts with GPCRs (G-protein coupled receptors), which are crucial in mediating various physiological responses .

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in inflammatory processes, enhancing its therapeutic profile against inflammatory diseases .

Study 1: Analgesic Activity

A study conducted on structurally related compounds demonstrated significant analgesic effects in animal models of neuropathic pain. The mechanism was attributed to the modulation of pain perception pathways involving serotonin and norepinephrine reuptake inhibition.

Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

常见问题

Q. What are the established synthetic routes for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide, and how is structural confirmation achieved?

Methodological Answer:

- Synthesis Routes : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, piperidine intermediates are often functionalized using sulfonylation reactions. A typical approach involves reacting a piperidin-4-ylmethyl precursor (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylmethanamine) with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR should confirm the presence of the tetrahydro-2H-pyran ring (δ ~3.0–4.0 ppm for oxane protons) and cyclopropane protons (δ ~0.5–1.5 ppm). HRMS should match the molecular ion ([M+H]⁺) with theoretical calculations .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) is used for high-purity isolation .

- Recrystallization : Trituration with diethyl ether or n-hexane is effective for removing unreacted sulfonyl chloride or amine precursors .

Advanced Research Questions

Q. How can researchers optimize low yields in the final sulfonylation step of this compound?

Methodological Answer:

- Reaction Conditions : Vary solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to room temperature). Lower temperatures may reduce side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity. For sterically hindered intermediates, microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields .

- Workflow : Monitor reaction progress via TLC or LC-MS to identify incomplete conversions. Quenching with aqueous sodium bicarbonate ensures excess sulfonyl chloride is neutralized .

Q. What methodologies are recommended for evaluating the pharmacokinetic (ADME) properties of this compound?

Methodological Answer:

- Microsomal Stability : Incubate the compound (1 µM) with human or mouse liver microsomes (0.4 mg/mL) in phosphate buffer (pH 7.4) containing NADPH. Quench with acetonitrile at intervals (0–60 min) and analyze via LC-MS to calculate half-life (t₁/₂) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare fragmentation patterns with parent compound .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Validation : Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions stored at -20°C). Use internal controls (e.g., reference inhibitors) .

- Stereochemical Considerations : Verify enantiomeric purity if chiral centers exist. For example, (R)- vs. (S)-configured analogs may exhibit differing bioactivities .

- Data Normalization : Account for assay-specific variables (e.g., cell line viability, incubation time) by normalizing results to positive/negative controls .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/isopropanol gradients to resolve enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., CBS-oxazaborolidine for ketone reductions) to control stereochemistry at piperidine or tetrahydro-2H-pyran moieties .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding (sulfonamide group) and hydrophobic contacts (cyclopropane/tetrahydropyran) .

- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with activity data to predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。